Pyrazine

Descripción

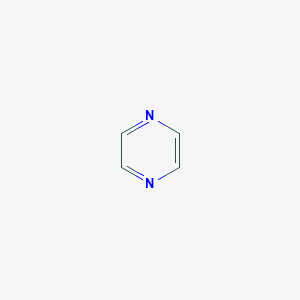

Structure

3D Structure

Propiedades

IUPAC Name |

pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049410 | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |

| Record name | Pyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 760.00 mm Hg | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290-37-9 | |

| Record name | Pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 56 °C | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Science of Pyrazine and Phenazine Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental science of pyrazine and phenazine heterocycles, two classes of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry and drug development. This document covers their synthesis, chemical and physical properties, and diverse biological activities, with a focus on their mechanisms of action in relevant signaling pathways.

Introduction to Pyrazine and Phenazine Heterocycles

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1][2] This arrangement confers upon them unique electronic properties, rendering them electron-deficient yet still aromatic.[3] Phenazines are a related class of compounds characterized by a dibenzo-annulated pyrazine core, meaning they consist of a pyrazine ring fused with two benzene rings.[1][2] Both pyrazine and phenazine scaffolds are found in numerous natural products and have been extensively utilized in the synthesis of a wide array of biologically active molecules.[1][4] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

Synthesis of Pyrazine and Phenazine Derivatives

The synthesis of functionalized pyrazine and phenazine rings is a cornerstone of medicinal chemistry efforts targeting these scaffolds. A variety of synthetic methodologies have been developed to access a diverse range of derivatives.

Synthesis of Pyrazines

Common strategies for pyrazine synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] More contemporary methods focus on efficiency and sustainability.

Experimental Protocol: One-Pot Synthesis of Substituted Pyrazines [8]

-

Dissolution: Dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.

-

Addition of Amine: To this solution, add the 1,2-diamine (1.1 mmol).

-

Catalysis: Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add 20 mL of water to the reaction mixture.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A workflow for a manganese-catalyzed dehydrogenative coupling approach is depicted below.

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

Synthesis of Phenazines

The traditional and most common method for synthesizing the phenazine core involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[9]

Experimental Protocol: General Phenazine Synthesis [9]

-

Dissolution: Dissolve equimolar amounts of the 1,2-diaminobenzene and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction: Heat the reaction mixture to reflux for 2-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

Isolation: Collect the solid product by filtration.

-

Purification: If necessary, wash the solid with a suitable solvent to remove impurities. The product can be further purified by recrystallization.

Below is a diagram illustrating the general workflow for phenazine synthesis.

Caption: General Phenazine Synthesis Workflow.

Physicochemical and Spectroscopic Properties

The physicochemical properties of pyrazine and phenazine derivatives, such as solubility and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Their spectroscopic characteristics are essential for structural elucidation and purity assessment.

Physicochemical Properties

| Property | Pyrazine | Phenazine |

| Molecular Formula | C₄H₄N₂ | C₁₂H₈N₂ |

| Molar Mass ( g/mol ) | 80.09 | 180.21 |

| Appearance | White crystals | Yellow needles |

| Melting Point (°C) | 52 | 174-177 |

| Boiling Point (°C) | 115 | 360 |

| Solubility | Soluble in water, ethanol, ether[10] | Sparingly soluble in alcohol, soluble in sulfuric acid[11] |

| pKa | 0.37 | 1.23 |

Experimental Protocol: Determination of logP (Shake-Flask Method) [12][13]

-

Phase Preparation: Prepare water (pH 7.4, phosphate buffer) saturated with n-octanol and n-octanol saturated with water. Allow the phases to separate for 24 hours.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a 50/50 mixture of the prepared water and n-octanol phases.

-

Equilibration: Shake the mixture vigorously and then allow it to separate for 24 hours to reach equilibrium.

-

Analysis: Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Spectroscopic Properties

UV-Vis, IR, NMR, and Mass Spectrometry are key techniques for the characterization of these heterocycles.

| Spectroscopic Technique | Pyrazine Derivatives | Phenazine Derivatives |

| ¹H NMR (ppm) | Aromatic protons typically resonate in the range of 8.5-9.0 ppm.[14] | Aromatic protons appear in the range of 7.5-8.5 ppm. |

| ¹³C NMR (ppm) | Carbon atoms attached to nitrogen are deshielded and appear around 145-155 ppm. | Aromatic carbons resonate in the range of 120-145 ppm. |

| UV-Vis (λmax, nm) | Exhibit characteristic absorptions in the UV region, often with multiple bands. | Show strong absorptions in the UV and visible regions, contributing to their color.[15] |

| IR (cm⁻¹) | C-N stretching vibrations are typically observed in the 1350-1000 cm⁻¹ region. | Characteristic bands for C=N and aromatic C=C stretching are prominent. |

Biological Activities and Mechanisms of Action

Pyrazine and phenazine derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Pyrazine Derivatives: Kinase Inhibition

A significant number of pyrazine-containing compounds have been developed as potent and selective kinase inhibitors.[15][16] Kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] By acting as ATP-competitive inhibitors, these pyrazine derivatives can block the catalytic activity of kinases involved in cancer and inflammatory diseases.[1][3]

The diagram below illustrates the general mechanism of kinase inhibition by a pyrazine-based inhibitor.

Caption: Inhibition of Kinase Signaling by a Pyrazine Derivative.

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib Analog 6g | HepG2, HeLa, A549 | 0.9–7.5 | [10] |

| Sorafenib Analog 6h | HepG2, HeLa, A549 | 0.6–0.9 | [10] |

| Cinnamate-pyrazine 2 | HCV NS5B RdRp | 0.69 | [5] |

| Cinnamate-pyrazine 3 | HCV NS5B RdRp | 1.2 | [5] |

| Chalcone-pyrazine 48 | BEL-7402 | 10.74 | [5] |

Phenazine Derivatives: Redox Cycling and Apoptosis

Many of the biological effects of phenazines stem from their ability to undergo redox cycling within cells.[4][7] This process involves the transfer of electrons from cellular reducing agents, such as NADH and NADPH, to the phenazine molecule, which then reduces molecular oxygen to produce reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[7] The resulting oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis, often through the mitochondrial pathway.[17]

The following diagram illustrates the phenazine-induced apoptosis pathway.

Caption: Phenazine-Induced Apoptosis via Redox Cycling.

Some phenazines can also directly interact with and activate the transcription factor SoxR, which in turn regulates the expression of genes involved in the response to oxidative stress.[9][18]

Caption: SoxR Activation by Phenazines.

Quantitative Data: Anticancer Activity of Phenazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diastaphenazine | HCT116 | 14.9 | [16] |

| Diastaphenazine | BGC-823 | 28.8 | [16] |

| 5-methylphenazine-1-carboxylic acid | A549 (lung cancer) | 0.4887 | [19] |

| 5-methylphenazine-1-carboxylic acid | MDA-MB-231 (breast cancer) | 0.4586 | [19] |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (leukemia) | Comparable to cisplatin | [20] |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (liver cancer) | Comparable to cisplatin | [20] |

Conclusion

Pyrazine and phenazine heterocycles represent versatile and privileged scaffolds in drug discovery and development. Their rich chemistry allows for the synthesis of a vast array of derivatives with tunable physicochemical and biological properties. The mechanisms of action for many of these compounds, particularly the inhibition of key signaling pathways by pyrazines and the induction of oxidative stress by phenazines, provide a solid foundation for the rational design of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the science of these important heterocyclic systems.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study of SoxR activation by redox-active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The transcription factors ActR and SoxR differentially affect the phenazine tolerance of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pyrazine Heterocycle: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic methodologies of the pyrazine core, intended to serve as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Properties

The pyrazine ring is a planar, aromatic system with the molecular formula C₄H₄N₂.[1] The presence of two electron-withdrawing nitrogen atoms significantly influences its electronic properties, making it less basic than pyridine.[4] This unique electronic nature also imparts distinct reactivity and biological activity to its derivatives.

Physicochemical Properties of Pyrazine

The key physicochemical properties of the parent pyrazine molecule are summarized in the table below, providing a baseline for understanding the characteristics of more complex derivatives.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂ | [5][6] |

| Molar Mass | 80.09 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 54-56 °C | [5][7] |

| Boiling Point | 115-116 °C | [5][7] |

| Solubility | Freely soluble in water and organic solvents | [5] |

| pKa (of conjugate acid) | 0.37 | [4] |

| LogP | -0.26 | [5] |

Spectroscopic Properties of Pyrazine

The spectroscopic signature of pyrazine is crucial for its identification and structural elucidation. The following tables summarize the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for the unsubstituted pyrazine ring.

Table 1: ¹H and ¹³C NMR Spectral Data for Pyrazine in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H | 8.59 | Singlet | - | [8][9] |

| ¹³C | 145.2 | - | - | [10] |

Table 2: Key IR and UV-Vis Absorption Data for Pyrazine

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ, nm) | Assignment | Reference |

| FTIR | 3000-3100 | C-H stretching | [11][12] |

| 1580-1620 | C=N and C=C stretching | [11] | |

| 1400-1480 | Ring stretching | [11][12] | |

| 1000-1200 | In-plane C-H bending | [12] | |

| 800-850 | Out-of-plane C-H bending | [11] | |

| UV-Vis | ~260 | n → π* transition | [13][14] |

| ~320-330 | π → π* transition | [13][14] |

Key Experimental Protocols for Pyrazine Synthesis

Several classical and modern synthetic methods are employed for the construction of the pyrazine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation to yield a symmetrically substituted pyrazine.

Detailed Protocol for the Synthesis of 2,5-Diphenylpyrazine:

-

Reaction Setup: Dissolve 2-chloroacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Amination: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Condensation and Oxidation: Heat the reaction mixture to reflux. Add a solution of an oxidizing agent, such as copper(II) sulfate (1.2 mmol) in water, and continue refluxing for 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenylpyrazine.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]

- 4. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. hmdb.ca [hmdb.ca]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. 2,3,5,6-四甲基吡嗪 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

The Pyrazine Scaffold: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a "privileged" structure in drug design.[2][3] This scaffold is present in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities that span anticancer, antimicrobial, and diuretic therapies.[4][5] This guide provides a comprehensive technical overview of the pyrazine core, detailing its properties, synthetic routes, and its role as a key pharmacophore in several classes of therapeutic agents. It includes summaries of quantitative data, detailed experimental protocols for compound evaluation, and visualizations of key signaling pathways to provide a practical resource for professionals in drug discovery and development.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazine ring's structure imparts distinct properties that are highly advantageous for drug design. It is a planar, aromatic hexagon with 6 π-electrons.[2] The presence of two electronegative nitrogen atoms makes the ring electron-deficient, which influences its interactions with biological targets and its metabolic stability.[2][6]

Key characteristics include:

-

Hydrogen Bonding: The lone-pair electrons on the nitrogen atoms do not participate in aromaticity and can act as potent hydrogen bond acceptors (HBAs).[2] This is a critical interaction in many drug-target binding events, particularly in the hinge region of protein kinases.[2]

-

Basicity: Pyrazine is a weak base, with a pKa of 0.65.[1][6] This low basicity can be beneficial in drug design, as it can reduce off-target effects associated with more basic moieties.

-

Bioisostere: In drug development, the pyrazine ring is often employed as a bioisostere for benzene, pyridine, and pyrimidine rings to optimize physicochemical properties, improve potency, and modulate pharmacokinetics.[2]

-

Solubility and Stability: The inclusion of the pyrazine scaffold can enhance the water solubility of a compound, a desirable trait for drug candidates. For example, the pyrazine skeleton of ligustrazine has been used to improve the poor solubility of other natural products.[6]

Table 1: Key Physicochemical Properties of Pyrazine

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₄H₄N₂ | [7] |

| Aromaticity | Aromatic, 6 π-electrons | [2] |

| pKa | 0.65 | [1][6] |

| Nature | Electron-deficient aromatic heterocycle | [2] |

| Primary Role | Hydrogen Bond Acceptor (HBA) |[2] |

Synthetic Strategies for Pyrazine Derivatives

The synthesis of substituted pyrazines is a well-established field, with several robust methods available to medicinal chemists. A prevalent and effective strategy is the acceptorless dehydrogenative coupling route, which is atom-economical and environmentally benign.[8] This method often involves the self-coupling of 2-amino alcohols or the coupling of 1,2-diamines with 1,2-diols, catalyzed by metal complexes.[8]

Another classical and widely used method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation of the resulting dihydropyrazine.[9]

The Pyrazine Scaffold as a Privileged Pharmacophore in Approved Drugs

The versatility of the pyrazine scaffold is evident from the number of FDA-approved drugs that incorporate this ring system across various therapeutic areas.[3][5] Its ability to engage in key binding interactions and its favorable drug-like properties have made it a staple in modern medicinal chemistry.

Table 2: Selected FDA-Approved Drugs Containing a Pyrazine Scaffold

| Drug Name | Target/Mechanism of Action | Therapeutic Area | FDA Approval Year (Indication) |

|---|---|---|---|

| Bortezomib (Velcade) | 26S Proteasome Inhibitor | Oncology | 2003 (Multiple Myeloma) |

| Pyrazinamide | Prodrug; disrupts membrane potential and fatty acid synthesis in M. tuberculosis | Infectious Disease | 1950s (Tuberculosis) |

| Amiloride (Midamor) | Potassium-sparing diuretic; blocks epithelial sodium channels (ENaC) | Cardiovascular | 1967 (Hypertension/Edema) |

| Gilteritinib (Xospata) | FLT3 / AXL Tyrosine Kinase Inhibitor | Oncology | 2018 (AML) |

| Erdafitinib (Balversa) | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor | Oncology | 2019 (Urothelial Carcinoma) |

| Acalabrutinib (Calquence) | Bruton's Tyrosine Kinase (BTK) Inhibitor | Oncology | 2019 (CLL) |

Anticancer Agents

Pyrazine is a prominent scaffold in oncology, particularly in the design of kinase and proteasome inhibitors.[4]

Case Study 1: Gilteritinib (Kinase Inhibitor)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, kinases that are often mutated or overexpressed in acute myeloid leukemia (AML).[10] The pyrazine-2-carboxamide moiety of gilteritinib is crucial for its activity, forming key hydrogen bonds within the ATP-binding pocket of the kinases.[10]

Case Study 2: Bortezomib (Proteasome Inhibitor)

Bortezomib was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[3] It reversibly inhibits the 26S proteasome, a cellular complex that degrades ubiquitinated proteins.[3] This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing cancer cell death. The pyrazine moiety in bortezomib is critical for its binding and activity.[3]

Table 3: Quantitative Activity Data for Pyrazine-Based Anticancer Agents

| Compound | Target/Assay | IC₅₀ Value | Cell Line | Reference |

|---|---|---|---|---|

| Gilteritinib | FLT3 Kinase | 0.29 nM | Biochemical Assay | [10] |

| Gilteritinib | AXL Kinase | 0.73 nM | Biochemical Assay | [10] |

| Darovasertib | PKCα Kinase | 1.9 nM | Biochemical Assay | [10] |

| Compound 51 | Cytotoxicity | 0.012 µM | MCF-7 (Breast Cancer) | [6] |

| Compound 49 | Cytotoxicity | 0.13 µM | A549 (Lung Cancer) |[6] |

Antimicrobial Agents

Case Study: Pyrazinamide (Antitubercular)

Pyrazinamide (PZA) is a critical first-line drug for the treatment of tuberculosis, valued for its ability to shorten the duration of therapy.[11] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial pyrazinamidase enzyme present in Mycobacterium tuberculosis.[12] POA is thought to disrupt membrane potential and inhibit fatty acid synthesis, though its exact mechanism remains a subject of investigation.[12][13] PZA is most effective in the acidic environment of phagolysosomes where tuberculous bacilli are found.[12]

Table 4: Antitubercular Activity of Pyrazine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazinamide | M. tuberculosis H37Rv | 6.25 | [14] |

| Compound 8a | M. tuberculosis H37Rv | ≤6.25 | [14] |

| Compound 8b | M. tuberculosis H37Rv | ≤6.25 | [14] |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis H37Rv | <1 - 6.25 |[12] |

Diuretics

Case Study: Amiloride

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[15] It functions by directly blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron. This inhibition prevents sodium reabsorption, leading to increased sodium and water excretion, while conserving potassium. The pyrazinoylguanidine structure of amiloride is essential for this activity.[15]

Key Experimental Protocols in Pyrazine Drug Discovery

Evaluating the biological activity of novel pyrazine derivatives requires a suite of standardized assays. Below are methodologies for common experiments.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ value of a pyrazine compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant kinase enzyme of interest.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (pyrazine derivative) dissolved in DMSO at various concentrations.

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Add the kinase enzyme to the wells of the microplate.

-

Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the remaining kinase activity using a suitable detection reagent and a plate reader (e.g., luminescence or fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]

-

Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of pyrazine compounds on cancer cell lines.[16]

-

Reagents and Materials:

-

Human cancer cell line of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (pyrazine derivative) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the test compound dilutions. Include vehicle controls (DMSO only).

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth).[16]

-

Conclusion and Future Outlook

The pyrazine scaffold is an exceptionally valuable and versatile core in drug discovery, contributing to therapies for a wide range of diseases.[6] Its success stems from a favorable combination of physicochemical properties, synthetic accessibility, and the ability to form critical interactions with a multitude of biological targets. The continued exploration of pyrazine derivatives, particularly in oncology and infectious diseases, promises to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][10] As structure-based drug design and combinatorial chemistry techniques evolve, the pyrazine ring will undoubtedly remain a privileged and frequently utilized scaffold in the development of future medicines.[1]

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbpas.com [ijbpas.com]

- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amiloride - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyrazine-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as a significant scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] Found in a variety of natural sources, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazine-containing natural products and their synthetic analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Diverse Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have been extensively studied for their therapeutic potential across various disease models. The inherent chemical properties of the pyrazine ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its versatility as a pharmacophore.[5]

Anticancer Activity

A significant body of research highlights the potent cytotoxic and antiproliferative effects of pyrazine derivatives against a range of human cancer cell lines.[1][3] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis, necrosis, and autophagy.[3]

A notable example is the hybridization of natural products with pyrazine moieties, which has yielded compounds with enhanced anticancer activity. For instance, betulinic acid-linked ligustrazine derivatives have demonstrated significant antitumor activity against various cancer cell lines.[1] Similarly, ligustrazine–chalcone hybrids have shown potent cytotoxicity against breast and liver cancer cells.[3] The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have emerged as promising anti-inflammatory agents.[1][2][3][8] For example, a paeonol derivative incorporating a pyrazine structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages.[3] This suggests that pyrazine compounds can modulate inflammatory responses by targeting key inflammatory mediators.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazine-containing compounds have demonstrated promising antibacterial and antifungal activities.[1][2][9] For instance, certain pyrazine derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.[1][10]

Neuroprotective Effects

Neurodegenerative diseases pose a significant global health challenge. Tetramethylpyrazine (TMP), a well-known pyrazine alkaloid, has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion injury and other neurodegenerative conditions.[11][12] The proposed mechanisms of action include antioxidative, anti-inflammatory, and anti-apoptotic effects.[12] For instance, ligustrazine–cinnamic acid derivatives have demonstrated neuroprotective activity by inhibiting apoptosis in neuronal cells through the modulation of the mitochondrial apoptosis pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of pyrazine-containing compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Betulinic acid-linked ligustrazine derivative 270 | BEL-7402 (Hepatocellular carcinoma) | 4.19 | [1] |

| HT-29 (Colon carcinoma) | 5.23 | [1] | |

| HCT116 (Colorectal carcinoma) | 4.48 | [1] | |

| Ligustrazine–chalcone hybrid 57 | MDA-MB-231 (Breast cancer) | 1.60 | [3] |

| MCF-7 (Breast cancer) | 1.41 | [3] | |

| Ligustrazine–chalcone hybrid 60 | MDA-MB-231 (Breast cancer) | 1.67 | [3] |

| MCF-7 (Breast cancer) | 1.54 | [3] | |

| 4-pyrazine substituted colchicine derivative 336 | A549 (Lung carcinoma) | 37.4 | [1] |

| HT-29 (Colon carcinoma) | 19.4 | [1] | |

| HCT116 (Colorectal carcinoma) | 33.0 | [1] | |

| Ligustrazine-curcumin hybrid 79 | A549 (Lung carcinoma) | 0.60 - 2.85 | [3] |

| A549/DDP (Cisplatin-resistant lung carcinoma) | 0.60 - 2.85 | [3] | |

| Chalcone–pyrazine hybrid 46 | BPH-1 (Benign prostatic hyperplasia) | 10.4 | [1] |

| MCF-7 (Breast cancer) | 9.1 | [1] | |

| Flavonoid-ligustrazine derivative 88 | HT-29 (Colon carcinoma) | 10.67 | [3] |

| Flavonoid-ligustrazine derivative 89 | MCF-7 (Breast cancer) | 10.43 | [3] |

| Flavonoid-ligustrazine derivative 90 | HT-29 (Colon carcinoma) | 10.90 | [3] |

Table 2: Neuroprotective and Other Activities of Pyrazine Derivatives

| Compound/Derivative | Biological Activity | Cell Line/Model | EC50/IC50 (µM) | Reference |

| Ligustrazine–cinnamic acid derivative 18 | Neuroprotection | PC12 cells | 5.44 | [1] |

| Ligustrazine–cinnamic acid derivative 19 | Neuroprotection | PC12 cells | 3.68 | [1] |

| Cinnamic acid-pyrazine derivative 4 | RhoA Inhibition | - | 1.51 | [1] |

| Cinnamic acid-pyrazine derivative 5 | RhoA Inhibition | - | 1.81 | [1] |

| Cinnamic acid-pyrazine derivative 6 | RhoA Inhibition | - | 1.51 | [1] |

| Cinnamic acid-pyrazine derivative 7 | RhoA Inhibition | - | 3.28 | [1] |

| Cinnamic acid-pyrazine derivative 8 | RhoA Inhibition | - | 2.58 | [1] |

| Cinnamic acid-pyrazine derivative 9 | RhoA Inhibition | - | 2.62 | [1] |

Table 3: Antimicrobial Activity of Pyrazine Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 106 | Salmonella typhi MTCC 537 | 25 | [1] |

| Escherichia coli MTCC 64 | 25 | [1] | |

| Candida albicans MTCC 3017 | 25 | [1] | |

| Pyrazine-2-carboxylic acid derivative P10 | Candida albicans | 3.125 | [10] |

| Pyrazine-2-carboxylic acid derivative P4 | Candida albicans | 3.125 | [10] |

| Pyrazine-2-carboxylic acid derivatives P3, P4, P7, P9 | Escherichia coli | 50 | [10] |

| Pyrazine-2-carboxylic acid derivatives P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in the study of pyrazine-containing natural products.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine compound for a specified duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[3][15][16]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9][16]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[4][5][14][17][18]

Principle: The test compound diffuses from a well through the agar, creating a concentration gradient. If the compound is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.[5][18]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or pipette tip.[18]

-

Compound Application: Add a defined volume of the pyrazine compound solution (at a known concentration) into each well.[14] Include positive (standard antibiotic) and negative (solvent) controls.[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in stimulated macrophages.[19]

Principle: Pro-inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The stable oxidation product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.[19]

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine compound for a specified time.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.[19]

-

Griess Reaction: Mix the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

Apoptosis Assessment: Caspase-3/9 Activity Assay

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic cascade.[12][20][21][22]

Principle: Active caspases cleave specific colorimetric or fluorometric substrates, releasing a chromophore or fluorophore that can be quantified.

Protocol:

-

Cell Lysis: Treat cells with the pyrazine compound, harvest, and lyse them to release cellular contents.[12]

-

Protein Quantification: Determine the total protein concentration of the cell lysates for normalization.[20]

-

Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[12][20]

-

Incubation: Incubate the plate at 37°C to allow the caspase to cleave the substrate.[12]

-

Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[20]

Apoptosis Assessment: Western Blot for Bax/Bcl-2 Ratio

This technique is used to determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][23][24][25][26]

Principle: An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.[23] Western blotting uses specific antibodies to detect and quantify these proteins.

Protocol:

-

Protein Extraction: Treat cells with the pyrazine compound, lyse the cells, and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazine-containing natural products exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways modulated by these compounds.

Mitochondrial Apoptosis Pathway

Many pyrazine derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death.

Caption: Pyrazine-induced mitochondrial apoptosis pathway.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. Some pyrazine derivatives have been identified as inhibitors of RhoA, suggesting their potential in diseases where this pathway is dysregulated, such as cancer and cardiovascular diseases.[1]

Caption: Inhibition of the RhoA/ROCK signaling pathway by pyrazine derivatives.

SHP2 and RAS-ERK Signaling Pathway

The SHP2 protein tyrosine phosphatase is a key regulator of the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers.[27] Allosteric inhibitors of SHP2 containing a pyrazine scaffold have been designed to block this oncogenic pathway.[27]

Caption: Pyrazine-based inhibitors targeting the SHP2-mediated RAS-ERK pathway.

Conclusion

Pyrazine-containing natural products and their synthetic derivatives represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores the importance of the pyrazine scaffold in drug discovery. The continued exploration of these compounds, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapies for a wide range of human ailments. This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation and application of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. hereditybio.in [hereditybio.in]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-3/9 activity assay [bio-protocol.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. ajmb.org [ajmb.org]

- 21. Caspase-3/9 activity assay [bio-protocol.org]

- 22. chemometec.com [chemometec.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]

Biomimetic Synthesis of 2,5-Disubstituted Pyrazine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids, a class of naturally occurring compounds with diverse biological activities. The core focus is on synthetic strategies that mimic plausible biosynthetic pathways, offering efficient and elegant routes to these complex molecules. This document details key biosynthetic hypotheses, provides comprehensive experimental protocols for prominent synthetic methods, and presents quantitative data in structured tables for comparative analysis. Additionally, signaling pathways potentially modulated by these alkaloids and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their synthesis and biological context.

Introduction

Pyrazine alkaloids are a significant class of nitrogen-containing heterocyclic natural products found in a wide array of organisms, including bacteria, fungi, insects, and plants.[1] The 2,5-disubstituted pyrazine core is a common structural motif within this family, and compounds bearing this scaffold exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural diversity and pharmacological potential of these alkaloids have made them attractive targets for synthetic chemists.

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, has emerged as a powerful approach for the construction of complex natural products.[4] By mimicking proposed biosynthetic pathways, chemists can often devise concise and efficient synthetic routes that capitalize on the inherent reactivity of biosynthetic precursors. This guide delves into the primary biomimetic strategies for the synthesis of 2,5-disubstituted pyrazine alkaloids, with a particular focus on the dimerization of amino acid-derived precursors.

Biosynthetic Pathways of 2,5-Disubstituted Pyrazine Alkaloids

The biosynthesis of 2,5-disubstituted pyrazine alkaloids is believed to primarily proceed through the dimerization of two α-amino acid molecules. Two main hypotheses for the formation of the pyrazine ring from amino acids have been proposed.

Dimerization of α-Amino Aldehydes

A prominent biosynthetic hypothesis involves the dimerization of α-amino aldehydes, which are derived from the corresponding α-amino acids. This pathway is thought to involve the following key steps:

-

Reduction of α-amino acids: The carboxylic acid moiety of an α-amino acid is reduced to an aldehyde, forming an α-amino aldehyde.

-

Dimerization: Two molecules of the α-amino aldehyde undergo a spontaneous dimerization reaction to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic 2,5-disubstituted pyrazine alkaloid.

This proposed pathway is supported by the successful biomimetic synthesis of several natural products, as will be detailed in the subsequent sections.[5][6][7]

Cyclodipeptide Intermediates

An alternative biosynthetic route is proposed to proceed through the formation of a cyclodipeptide (a 2,5-diketopiperazine) from two amino acid molecules. This intermediate then undergoes a series of reductions and dehydrations to yield the final pyrazine product. While this pathway has been considered, the dimerization of α-amino aldehydes has gained more traction as a plausible and synthetically viable biomimetic strategy.[8]

Biomimetic Synthetic Strategies and Experimental Protocols

The biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids from α-amino acids has been successfully demonstrated for several natural products. The following sections provide detailed experimental protocols for the synthesis of key examples.

Synthesis of 2,5-Diisopropylpyrazine

2,5-Diisopropylpyrazine is a naturally occurring pyrazine found in various essential oils and is known for its nutty and roasted aroma. Its biomimetic synthesis from L-valine provides a clear example of the α-amino aldehyde dimerization strategy.

Experimental Protocol:

-

Step 1: Synthesis of Cbz-L-valinal:

-

To a solution of Cbz-L-valine (1.0 g, 3.98 mmol) in anhydrous THF (20 mL) at -20 °C under an argon atmosphere, add N-methylmorpholine (0.48 mL, 4.38 mmol) followed by isobutyl chloroformate (0.57 mL, 4.38 mmol).

-

Stir the reaction mixture at -20 °C for 30 minutes.

-

Filter the resulting white precipitate and wash with cold THF.

-

To the filtrate at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (1.0 M in THF, 4.78 mL, 4.78 mmol) dropwise.

-

Stir the reaction at -78 °C for 2 hours and then warm to room temperature overnight.

-

Quench the reaction with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Cbz-L-valinal.

-

-

Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:

-

To a solution of Cbz-L-valinal (100 mg, 0.42 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).

-

Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.

-

After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-diisopropylpyrazine.[5]

-

Synthesis of 2,5-Bis(3-indolylmethyl)pyrazine

This bis-indole alkaloid has been isolated from a marine bacterium and exhibits interesting biological properties. Its biomimetic synthesis from L-tryptophan follows a similar pathway to that of 2,5-diisopropylpyrazine.

Experimental Protocol:

-

Step 1: Synthesis of Cbz-L-tryptophanal:

-

Follow the procedure for the synthesis of Cbz-L-valinal, starting from Cbz-L-tryptophan.

-

-

Step 2: One-Pot Hydrogenolysis, Dimerization, and Oxidation:

-

To a solution of Cbz-L-tryptophanal (100 mg, 0.30 mmol) in a 2:2:1 mixture of ethyl acetate, methanol, and acetic acid (5 mL), add 20% Pd(OH)₂/C (20 mg).

-

Stir the mixture under an atmosphere of hydrogen (balloon) at room temperature for 16 hours.

-

Filter the catalyst through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2,5-bis(3-indolylmethyl)pyrazine.[5]

-

Quantitative Data

The following tables summarize the quantitative data for the biomimetic synthesis of selected 2,5-disubstituted pyrazine alkaloids.

Table 1: Synthesis of 2,5-Disubstituted Pyrazine Alkaloids via α-Amino Aldehyde Dimerization

| Precursor Amino Acid | Target Alkaloid | Overall Yield (%) | Reference |

| L-Valine | 2,5-Diisopropylpyrazine | 51 | [5] |

| L-Tryptophan | 2,5-Bis(3-indolylmethyl)pyrazine | 73 | [5] |

| L-Leucine | Actinopolymorphol C | 41 |

Table 2: Spectroscopic Data for 2,5-Bis(3-indolylmethyl)pyrazine

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | MS (ESI+) | Reference |

| δ 8.08 (s, 2H), 7.64 (d, J = 7.9 Hz, 2H), 7.37 (d, J = 8.1 Hz, 2H), 7.21 (t, J = 7.5 Hz, 2H), 7.13 (t, J = 7.5 Hz, 2H), 7.08 (s, 2H), 4.19 (s, 4H) | δ 143.9, 136.4, 127.3, 123.1, 122.3, 119.8, 119.5, 111.2, 110.4, 31.8 | m/z 339.16 [M+H]⁺ | [5] |

Visualizations

Biosynthetic and Biomimetic Pathways

Experimental Workflow

Potential Signaling Pathway Modulation

Conclusion

The biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids, particularly through the dimerization of α-amino aldehydes, represents a highly effective and conceptually elegant strategy for accessing these valuable natural products. This approach not only provides a concise pathway for their laboratory synthesis but also lends significant support to the proposed biosynthetic origins of these molecules. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further exploration of the biological activities of these synthetic alkaloids and their interactions with cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Strategies and Advances in the Biomimetic Synthesis of Natural Products [engineering.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Chemical Reactivity Profiles of Pyrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4-orientation, is a critical scaffold in medicinal chemistry and materials science.[1] Its unique electronic structure imparts a distinct reactivity profile that has been extensively explored for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3] This technical guide provides a comprehensive overview of the chemical reactivity of pyrazines, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades.

Core Reactivity Principles

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency governs its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atoms are weakly basic, with a pKa of 0.65 for the parent pyrazine, making it a weaker base than pyridine.[1] Resonance analysis indicates that the carbon atoms are electron-deficient, rendering the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[1][4]

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms.[4] Reactions such as nitration and halogenation require harsh conditions and often result in low yields. However, the presence of activating groups on the pyrazine ring can facilitate these transformations.

Nitration

Direct nitration of unsubstituted pyrazine is not a convenient method.[4] However, pyrazine derivatives with electron-donating groups can be nitrated. For instance, 2,6-dimethoxypyrazine can be nitrated using a mixture of 20% oleum and potassium nitrate.

Experimental Protocol: Nitration of 2,6-Dimethoxypyrazine

-

Materials: 2,6-dimethoxypyrazine, 20% oleum, potassium nitrate, ice bath, magnetic stirrer, round-bottom flask, separation funnel, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, cautiously add 2,6-dimethoxypyrazine to a stirred solution of 20% oleum.

-

Slowly add potassium nitrate to the mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the nitrated product.

-

Purify the crude product by column chromatography on silica gel.

-

Halogenation

Direct chlorination of pyrazine and its alkyl derivatives can be achieved at elevated temperatures.[4] Bromination of activated pyrazine systems, such as those containing amino or hydroxyl groups, proceeds more readily. For instance, α-bromination of ketones attached to a pyrazine ring can be achieved using N-bromosuccinimide (NBS).[5]

Experimental Protocol: α-Bromination of a Pyrazine Ketone

-

Materials: Pyrazine ketone derivative, N-bromosuccinimide (NBS), carbon tetrachloride, benzoyl peroxide (initiator), reflux condenser, magnetic stirrer, round-bottom flask.

-

Procedure:

-

Dissolve the pyrazine ketone in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of the pyrazine ring, particularly with halopyrazines. The electron-deficient nature of the ring facilitates the attack of nucleophiles.[4] Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogues.[4]

The reactivity of halogens as leaving groups in SNAr reactions on pyrazines typically follows the order F > Cl ≈ Br > I. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.

Experimental Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

-

Materials: 3-Chloropyrazine-2-carboxamide, substituted benzylamine, dimethyl sulfoxide (DMSO), cesium fluoride (CsF), microwave reactor or oil bath, magnetic stirrer, reaction vessel.

-

Procedure:

-

In a reaction vessel, combine 3-chloropyrazine-2-carboxamide, the desired benzylamine (1.1 equivalents), and cesium fluoride (1.5 equivalents).

-

Add DMSO as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) in an oil bath or using a microwave reactor until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Quantitative Data on Nucleophilic Aromatic Substitution

The regioselectivity of SNAr reactions on disubstituted pyrazines is influenced by the electronic nature of the substituents.

| Starting Material | Nucleophile | Product(s) | Yield (%) | Reference |

| 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | >90 | [6] |

| 3-Chloropyrazine-2-carboxamide | 4-Methoxybenzylamine | 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | >90 | [6] |

| 3-Chloropyrazine-2-carboxamide | 4-Chlorobenzylamine | 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide | >90 | [6] |

Oxidation and Reduction

Oxidation

Side-chain alkyl groups on the pyrazine ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.[4] The pyrazine ring itself is relatively stable to oxidation but can form N-oxides upon treatment with reagents like hydrogen peroxide.

Experimental Protocol: Oxidation of an Alkylpyrazine

-

Materials: Alkylpyrazine, potassium permanganate, water, sodium bisulfite, hydrochloric acid, filtration apparatus.

-

Procedure:

-

Dissolve the alkylpyrazine in water.

-

Slowly add a solution of potassium permanganate in water to the pyrazine solution at room temperature.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Decolorize the filtrate by adding a small amount of sodium bisulfite.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the pyrazinoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Reduction

Complete reduction of the pyrazine ring leads to the formation of piperazines.[4] This can be achieved through catalytic hydrogenation or using reducing agents like sodium in ethanol.[4][7]

Experimental Protocol: Reduction of Pyrazine to Piperazine

-

Materials: Pyrazine, ethanol, sodium metal, reflux condenser, heating mantle, round-bottom flask.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyrazine in absolute ethanol.